[(5-Bromothiophen-2-YL)methyl](3-methylbutyl)amine [(5-Bromothiophen-2-YL)methyl](3-methylbutyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402847
InChI: InChI=1S/C10H16BrNS/c1-8(2)5-6-12-7-9-3-4-10(11)13-9/h3-4,8,12H,5-7H2,1-2H3
SMILES:
Molecular Formula: C10H16BrNS
Molecular Weight: 262.21 g/mol

[(5-Bromothiophen-2-YL)methyl](3-methylbutyl)amine

CAS No.:

Cat. No.: VC20402847

Molecular Formula: C10H16BrNS

Molecular Weight: 262.21 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromothiophen-2-YL)methyl](3-methylbutyl)amine -

Specification

Molecular Formula C10H16BrNS
Molecular Weight 262.21 g/mol
IUPAC Name N-[(5-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine
Standard InChI InChI=1S/C10H16BrNS/c1-8(2)5-6-12-7-9-3-4-10(11)13-9/h3-4,8,12H,5-7H2,1-2H3
Standard InChI Key MBZXHQCUSHIPCN-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNCC1=CC=C(S1)Br

Introduction

[Introduction to (5-Bromothiophen-2-YL)methylamine](pplx://action/followup)

(5-Bromothiophen-2-YL)methylamine is a complex organic compound featuring a brominated thiophene ring and an amine functional group. This compound is classified as an organic nitrogen compound, specifically a secondary amine due to the presence of a nitrogen atom bonded to two alkyl groups. The unique structure of this compound suggests potential applications in pharmaceuticals and agrochemicals, given the biological activity often associated with thiophene derivatives.

Synthesis Methods

The synthesis of (5-Bromothiophen-2-YL)methylamine can be approached through several organic chemistry methods. A common strategy involves the bromination of thiophene derivatives followed by amination reactions. The use of bases such as sodium hydride is crucial for deprotonating the amine and facilitating nucleophilic attack on the bromothiophene derivative.

Synthesis StepDescription
1. BrominationBromination of thiophene to form 5-bromothiophene derivatives.
2. AminationReaction of the brominated derivative with an amine precursor to form the desired compound.
3. PurificationTechniques such as recrystallization or chromatography to enhance yield and purity.

Chemical Reactions and Reactivity

(5-Bromothiophen-2-YL)methylamine can participate in various chemical reactions typical for amines, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom on the thiophene ring provides an electrophilic site for further functionalization.

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of the bromine atom with other functional groups.
Coupling ReactionsFormation of new bonds with other molecules, often facilitated by catalysts.

Potential Applications

Given its structural features and potential biological activity, (5-Bromothiophen-2-YL)methylamine may have applications in pharmaceutical development. Compounds with similar structures have shown activity against specific enzymes or receptors, suggesting potential therapeutic uses.

Application AreaDescription
Pharmaceutical DevelopmentPotential lead compound for drug development targeting specific biological pathways.
AgrochemicalsPossible use in developing new pesticides or plant growth regulators.

Characterization Techniques

Characterization of (5-Bromothiophen-2-YL)methylamine typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity. Mass spectrometry may also be used to verify the molecular weight and composition.

TechniquePurpose
NMR SpectroscopyConfirmation of molecular structure.
IR SpectroscopyIdentification of functional groups.
Mass SpectrometryVerification of molecular weight and composition.

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